molecular formula C9H11BrClNO B13246435 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol

2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol

Cat. No.: B13246435
M. Wt: 264.54 g/mol
InChI Key: KSSYYEJMTGHFCS-UHFFFAOYSA-N
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Description

2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol is an ethanolamine derivative featuring a 4-bromo-2-chlorophenylmethyl substituent attached to the amino group. This compound’s structure combines a halogenated aromatic ring (bromo and chloro substituents at positions 4 and 2, respectively) with an ethanolamine backbone. The bromo and chloro groups confer significant electronic and steric effects, influencing reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

2-[(4-bromo-2-chlorophenyl)methylamino]ethanol

InChI

InChI=1S/C9H11BrClNO/c10-8-2-1-7(9(11)5-8)6-12-3-4-13/h1-2,5,12-13H,3-4,6H2

InChI Key

KSSYYEJMTGHFCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)CNCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol typically involves the reaction of 4-bromo-2-chlorobenzyl chloride with ethanolamine. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the amino group to a secondary or tertiary amine.

    Substitution: The bromo and chloro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be used to replace the halogen substituents.

Major Products Formed

    Oxidation: Formation of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethanal or 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethanoic acid.

    Reduction: Formation of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethane or 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-amine.

    Substitution: Formation of 2-{[(4-Methoxy-2-chlorophenyl)methyl]amino}ethan-1-ol or 2-{[(4-Thio-2-chlorophenyl)methyl]amino}ethan-1-ol.

Scientific Research Applications

2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

(2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol (CAS 1212799-95-5)

  • Structure : Substitution of the 2-chloro group with a methoxy (-OCH₃) group.
  • Molecular Formula: C₉H₁₂BrNO₂
  • Molar Mass : 246.1 g/mol .
  • Key Differences: The methoxy group is electron-donating, enhancing aromatic ring electron density compared to the electron-withdrawing chloro group in the target compound.

1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol (CAS 1598355-16-8)

  • Structure: Replaces the ethanolamine backbone with a trifluoroethanol group.
  • Molecular Formula : C₈H₅BrClF₃O
  • Molar Mass : 289.48 g/mol
  • Density : 1.754 g/cm³ (predicted)
  • Boiling Point : 308.8°C (predicted)
  • pKa : 11.27 ± 0.14 (predicted) .
  • Key Differences: The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects, increasing acidity (lower pKa) and thermal stability. The absence of an amino group reduces basicity compared to the target compound.

Physicochemical Properties

Property 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol (Target) (2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol 1-(4-Bromo-2-chlorophenyl)-2,2,2-trifluoroethan-1-ol
Molecular Formula Not reported C₉H₁₂BrNO₂ C₈H₅BrClF₃O
Molar Mass (g/mol) 246.1 289.48
Key Functional Groups Aminoethanol, Br/Cl-substituted aryl Aminoethanol, Br/OCH₃-substituted aryl Trifluoroethanol, Br/Cl-substituted aryl
Predicted pKa ~9–11 (amino group) ~9–11 (amino group) 11.27 ± 0.14 (alcohol group)
Boiling Point Not reported Not reported 308.8°C

Notes:

  • The target compound’s amino group likely confers higher basicity compared to the trifluoroethanol analog.
  • The trifluoroethanol derivative exhibits higher density and boiling point due to increased molecular weight and fluorine’s strong intermolecular forces .

Analytical and Degradation Behavior

  • This suggests that the target compound and its analogs exhibit distinct polarities, influencing their migration in chromatographic analyses.
  • Stability : The presence of halogen atoms (Br, Cl) may enhance stability against oxidative degradation but could lead to bioaccumulation concerns in environmental chemistry contexts .

Biological Activity

2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol, also known as 2-Amino-2-(4-bromo-2-chlorophenyl)ethanol, is an organic compound notable for its biological activity and potential therapeutic applications. This compound features a unique structural arrangement, including an amino group, a hydroxyl group, and a phenyl ring with both bromine and chlorine substitutions, which enhance its reactivity and biological interactions.

  • Molecular Formula : C8H9BrClNO
  • Molecular Weight : 250.52 g/mol
  • IUPAC Name : 2-amino-2-(4-bromo-2-chlorophenyl)ethanol
  • Canonical SMILES : C1=CC(=C(C=C1Br)Cl)C(CO)N

The biological activity of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol is primarily attributed to its ability to form hydrogen bonds through its amino and hydroxyl groups. These interactions facilitate binding to various biological targets, including enzymes and receptors, which can modulate biochemical pathways. The presence of halogen atoms (bromine and chlorine) may also influence the compound's binding affinity and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : Its structural features allow it to interact with specific receptors, potentially influencing physiological responses.
  • Anti-inflammatory Properties : There are indications that it may possess anti-inflammatory effects, making it a candidate for further pharmacological exploration.
  • Anticancer Potential : Early investigations have pointed towards anticancer properties, with studies showing cytotoxic effects against various cancer cell lines.

Comparative Analysis with Similar Compounds

The following table compares 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OLC8H10BrNContains a methyl group instead of chlorine
2-Amino-2-(4-bromo-3-chlorophenyl)ethan-1-OLC8H9BrClNDifferent substitution pattern on the phenyl ring
(S)-2-Amino-2-(4-bromophenyl)ethanolC8H10BrNLacks chlorine but retains bromine

The unique combination of both bromine and chlorine on the aromatic ring alongside the amino group enhances the compound's reactivity and potential biological activity compared to its analogs.

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • In vitro evaluations have shown that 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia). The IC50 values observed were in the micromolar range, indicating significant potency against these cell lines .
  • Mechanistic Insights :
    • Flow cytometry assays revealed that the compound induces apoptosis in cancer cells in a dose-dependent manner. This suggests that its mechanism of action may involve triggering programmed cell death pathways .
  • Antimicrobial Activity :
    • Preliminary assessments have indicated potential antimicrobial properties against both Gram-positive and Gram-negative bacteria. Further studies are needed to establish its efficacy as an antimicrobial agent .

Future Directions

Ongoing research is focused on elucidating the precise molecular targets and pathways involved in the biological effects of 2-{[(4-Bromo-2-chlorophenyl)methyl]amino}ethan-1-ol. The exploration of structure–activity relationships (SAR) will be crucial for optimizing its pharmacological profile and developing derivatives with enhanced efficacy and specificity.

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